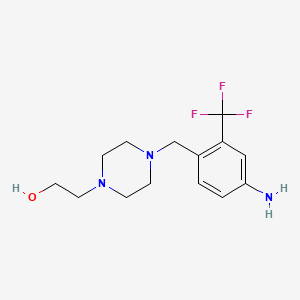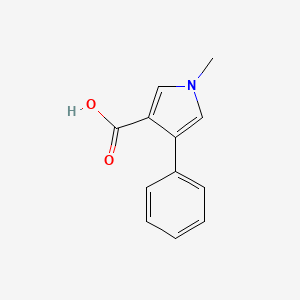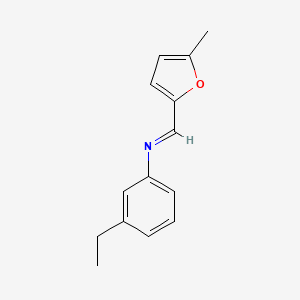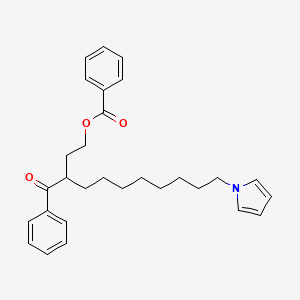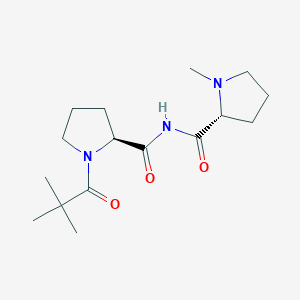
(R)-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pivaloyl group, which is a tert-butyl carbonyl group. The stereochemistry of the compound is specified by the ® and (S) designations, indicating the configuration of the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via an acylation reaction using pivaloyl chloride and a base, such as triethylamine.
Coupling of the Pyrrolidine Rings: The two pyrrolidine rings can be coupled through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols can replace the pivaloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or esters.
Wissenschaftliche Forschungsanwendungen
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pivaloyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the pivaloyl group and has different stereochemistry.
N-Methylpyrrolidine: Lacks the carboxamide and pivaloyl groups.
Pivaloylpyrrolidine: Contains the pivaloyl group but lacks the carboxamide functionality.
Uniqueness
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H27N3O3 |
|---|---|
Molekulargewicht |
309.40 g/mol |
IUPAC-Name |
(2R)-N-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H27N3O3/c1-16(2,3)15(22)19-10-6-8-12(19)14(21)17-13(20)11-7-5-9-18(11)4/h11-12H,5-10H2,1-4H3,(H,17,20,21)/t11-,12+/m1/s1 |
InChI-Schlüssel |
CXEBHQUWSDVHNN-NEPJUHHUSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H]2CCCN2C |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)NC(=O)C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

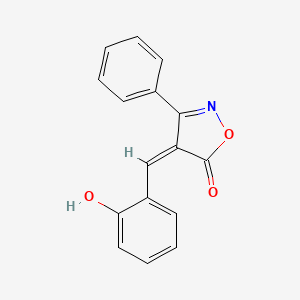
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)

